Levalbuterol
Overview
Description
Levosalbutamol, also known as levalbuterol, is a short-acting beta-2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is the ®-enantiomer of its prototype drug salbutamol, which is marketed as a racemic mixture. Levosalbutamol is believed to have a better safety profile due to its more selective binding to beta-2 receptors in the lungs .
Mechanism of Action
Target of Action
Levalbuterol, also known as Levosalbutamol, is a short-acting β2 adrenergic receptor agonist . The primary targets of this compound are the β2 adrenergic receptors, which are mainly located on the bronchial smooth muscle of the respiratory tract .
Mode of Action
This compound interacts with its targets, the β2 adrenergic receptors, by binding to them and activating them . This activation leads to a series of intracellular changes. Specifically, the activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP) .
Biochemical Pathways
The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin, leading to lower intracellular ionic calcium concentrations . This results in muscle relaxation. Additionally, increased cyclic AMP concentrations are associated with the inhibition of the release of mediators from mast cells in the airways . This could potentially contribute to its benefit in asthma attacks.
Pharmacokinetics
A portion of the inhaled dose of this compound is absorbed into the systemic circulation . It is metabolized primarily in the gastrointestinal tract via SULT1A3 (sulfotransferase) . The metabolites are excreted in the urine (80% to 100%) and feces (<20%) . The onset of action is measured as a 15% increase in FEV1: Metered-dose inhaler: 5.5 to 10.2 minutes; Peak effect: 76 to 78 minutes .
Result of Action
The primary result of this compound’s action is the relaxation of the bronchial smooth muscle, leading to an increase in airflow and relief from acute shortness of breath . This makes it effective in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with asthma appear to have less drug delivered to the lung following inhaled administration because of their narrowed airways . Additionally, functionally significant genetic polymorphisms have been identified for β2-adrenoceptors, SULT1A3, and organic action transporters, all of which can affect the disposition or action of this compound .
Biochemical Analysis
Biochemical Properties
Levalbuterol plays a crucial role in biochemical reactions by interacting with β2 adrenergic receptors on airway smooth muscle cells. Upon binding to these receptors, this compound activates adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This cascade leads to the activation of protein kinase A (PKA), which inhibits the phosphorylation of myosin and reduces intracellular calcium levels, resulting in muscle relaxation . Additionally, this compound inhibits the release of mediators from mast cells, contributing to its therapeutic effects in asthma .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those in the respiratory system. By binding to β2 adrenergic receptors on airway smooth muscle cells, this compound induces bronchodilation, which alleviates symptoms of bronchospasm. It also affects cell signaling pathways by increasing cAMP levels, which can influence gene expression and cellular metabolism . Furthermore, this compound’s action on mast cells reduces the release of inflammatory mediators, thereby decreasing inflammation in the airways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β2 adrenergic receptors, which are Gs protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation . Additionally, increased cAMP levels inhibit the release of inflammatory mediators from mast cells, contributing to the anti-inflammatory effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its rapid onset of action, typically within 5 to 10 minutes, and its effects can last for 3 to 4 hours . The stability of this compound in solution is maintained under proper storage conditions, but it can degrade over time if exposed to light or heat . Long-term studies have shown that repeated use of this compound does not lead to significant tachyphylaxis, making it a reliable option for chronic management of asthma and COPD .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively induces bronchodilation without significant adverse effects . At higher doses, this compound can cause side effects such as tachycardia, muscle tremors, and hypokalemia . Studies in horses with recurrent airway obstruction have shown that this compound is as effective as albuterol in improving pulmonary function, but with a longer duration of action .
Metabolic Pathways
This compound is primarily metabolized in the liver by sulfotransferase enzymes, particularly SULT1A3 . This metabolism leads to the formation of inactive sulfate conjugates, which are then excreted in the urine. The metabolic pathways of this compound do not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is absorbed into the systemic circulation after inhalation and is distributed to the lungs, where it exerts its therapeutic effects . This compound’s distribution is influenced by its binding to plasma proteins, which helps maintain its concentration in the bloodstream .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm of airway smooth muscle cells, where it interacts with β2 adrenergic receptors on the cell membrane . This localization is crucial for its rapid onset of action and effectiveness in inducing bronchodilation. This compound does not undergo significant post-translational modifications that affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levosalbutamol involves the resolution of racemic salbutamol. One common method is the chiral separation of the racemic mixture using chiral chromatography. Another method involves the use of chiral catalysts to selectively produce the ®-enantiomer.
Industrial Production Methods: Industrial production of levosalbutamol typically involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) is often employed to achieve the desired enantiomeric purity. The process includes the preparation of a mobile phase consisting of acetonitrile and buffer, maintaining a specific pH, and using a C18 column for separation .
Chemical Reactions Analysis
Types of Reactions: Levosalbutamol undergoes several types of chemical reactions, including:
Oxidation: Levosalbutamol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacological properties .
Scientific Research Applications
Levosalbutamol has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in chiral chromatography and enantiomeric purity studies.
Biology: Levosalbutamol is studied for its effects on beta-2 adrenergic receptors and its role in cellular signaling pathways.
Medicine: It is extensively used in clinical research for the treatment of asthma and COPD. Studies focus on its efficacy, safety profile, and comparison with other bronchodilators.
Industry: Levosalbutamol is used in the pharmaceutical industry for the development of inhalation therapies and other drug formulations
Comparison with Similar Compounds
Salbutamol: The racemic mixture of ®-salbutamol and (S)-salbutamol.
Formoterol: A long-acting beta-2 adrenergic receptor agonist.
Terbutaline: Another short-acting beta-2 adrenergic receptor agonist.
Comparison: Levosalbutamol is unique in its selective binding to beta-2 receptors, which is believed to result in fewer side effects compared to the racemic mixture of salbutamol. Unlike formoterol, which is long-acting, levosalbutamol is short-acting and is used for immediate relief of bronchospasm. Terbutaline, while similar in action, has a different chemical structure and pharmacokinetic profile .
Properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187964 | |
Record name | Levalbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks. | |
Record name | Levosalbutamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34391-04-3 | |
Record name | (-)-Salbutamol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34391-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levalbuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levosalbutamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levalbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVALBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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